Product packaging for 10,11-Dihydrocarbamazepine(Cat. No.:CAS No. 3564-73-6)

10,11-Dihydrocarbamazepine

Cat. No.: B140432
CAS No.: 3564-73-6
M. Wt: 238.28 g/mol
InChI Key: PHNLCHMJDSSPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Chemical Context within Dibenzazepine (B1670418) Derivatives

10,11-Dihydrocarbamazepine is chemically classified as a dibenzazepine derivative. hmdb.ca The core of its structure is the dibenz[b,f]azepine ring system, which consists of two benzene (B151609) rings fused to a seven-membered azepine ring. hmdb.ca The "dihydro" prefix in its name indicates the saturation of the double bond at the 10 and 11 positions of the azepine ring, distinguishing it from its unsaturated precursor, carbamazepine (B1668303). nih.gov Its systematic IUPAC name is 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide. nih.goviucr.org

This compound is recognized by several synonyms, including simply Dihydrocarbamazepine (DHC). nih.goviucr.org It is also known as an impurity of the drug carbamazepine, often designated as Carbamazepine Impurity A in pharmacopoeial contexts. chemicalbook.compharmaffiliates.com The presence of a carboxamide group attached to the nitrogen atom of the azepine ring is a key functional feature. sigmaaldrich.com Structurally, this compound belongs to a class of organic compounds characterized by two benzene rings connected by an azepine ring. hmdb.ca The single-crystal structure of a new dimer-based polymorph of this compound has been a subject of investigation. chemicalbook.com It is known to crystallize in at least three polymorphic forms: monoclinic, orthorhombic, and triclinic. iucr.org

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₂O nih.govsigmaaldrich.com
Molecular Weight238.28 g/mol nih.govsigmaaldrich.com
CAS Number3564-73-6 nih.govsigmaaldrich.com
AppearanceWhite crystals or needles chemicalbook.com
Melting Point205-210 °C sigmaaldrich.com
SolubilitySoluble in dichloromethane; Insoluble in water chemicalbook.comsigmaaldrich.com

Historical Perspective on its Identification and Significance in Drug Metabolism

The significance of this compound in pharmaceutical science is intrinsically linked to the metabolism of major antiepileptic drugs. It was identified as a principal metabolite of carbamazepine, a widely used medication for treating seizures and neuropathic pain. nih.gov The metabolic pathway involves the reduction of carbamazepine to form this compound.

Its role became even more prominent with the development of oxcarbazepine (B1677851). Oxcarbazepine is a prodrug designed to improve upon the metabolic profile of carbamazepine. mayocliniclabs.com In the human body, oxcarbazepine is rapidly and extensively metabolized by cytosolic enzymes in the liver to its pharmacologically active metabolite, 10,11-dihydro-10-hydroxy-carbamazepine, also known as the monohydroxy derivative (MHD). mayocliniclabs.comfaa.govresearchgate.net this compound is a related compound in this metabolic cascade and is considered a metabolite of oxcarbazepine as well. medchemexpress.comcaymanchem.com The study of these metabolic pathways is crucial for understanding the therapeutic action and pharmacokinetic profiles of these drugs. For instance, the conversion of the active metabolite of oxcarbazepine back to carbamazepine has been observed under certain analytical conditions, such as in the injector port of a gas chromatography/mass spectrometry (GC/MS) instrument, highlighting the chemical relationship between these compounds. faa.gov

Current Status as a Research Target and Pharmaceutical Intermediate

In contemporary research and pharmaceutical manufacturing, this compound holds multiple roles. It is a key research chemical used to study the metabolic pathways of dibenzazepine drugs. nih.gov Furthermore, it is frequently used as an internal standard for the simultaneous determination of carbamazepine and its active metabolites in biological fluids like plasma using techniques such as liquid chromatography. chemicalbook.comsigmaaldrich.com

Beyond its use in analytical chemistry, this compound is a valuable pharmaceutical intermediate. medchemexpress.comchemsrc.com A significant application is in the synthesis of oxcarbazepine. google.com Patented processes describe the oxidation of this compound using reagents like sodium hypochlorite (B82951) in the presence of a catalyst system to produce oxcarbazepine. google.com This synthetic route underscores its industrial importance as a starting material for producing a next-generation active pharmaceutical ingredient. The compound is also available as a certified reference standard, which is essential for quality control and method validation in pharmaceutical analysis. axios-research.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B140432 10,11-Dihydrocarbamazepine CAS No. 3564-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNLCHMJDSSPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189151
Record name 10,11-Dihydrocarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3564-73-6
Record name 10,11-Dihydrocarbamazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3564-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,11-Dihydrocarbamazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,11-Dihydrocarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROCARBAMAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC017VA9FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Methodologies of 10,11 Dihydrocarbamazepine

Chemical Synthetic Routes

The synthesis of 10,11-Dihydrocarbamazepine can be approached through various chemical routes, each with its own set of precursors, reaction conditions, and yields.

Laboratory-Scale Synthesis and Optimization

In a laboratory setting, this compound is often synthesized from its precursor, carbamazepine (B1668303). A common method involves the catalytic hydrogenation of carbamazepine. This process typically utilizes a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent under a hydrogen atmosphere. The optimization of this reaction focuses on factors like catalyst loading, hydrogen pressure, temperature, and reaction time to maximize the yield and purity of the final product.

Another laboratory-scale approach involves the reduction of oxcarbazepine (B1677851). Oxcarbazepine, which is 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, can be reduced to 10-hydroxy-10,11-dihydrocarbamazepine, a primary metabolite. Further reduction can yield this compound.

Precursors and Starting Materials in Synthetic Pathways

The primary precursor for the synthesis of this compound is carbamazepine . Carbamazepine, or 5H-dibenzo[b,f]azepine-5-carboxamide, is a widely available anticonvulsant drug, making it a convenient starting material.

Another key precursor is oxcarbazepine , which is structurally similar to carbamazepine but with a ketone group at the 10-position. Oxcarbazepine is itself synthesized from carbamazepine and serves as an important intermediate in the synthesis of various derivatives. medchemexpress.com

The synthesis of oxcarbazepine from this compound can be achieved through oxidation using a combination of ruthenium chloride, copper chloride, and a phase-transfer catalyst in an organic solvent with sodium hypochlorite (B82951) as the oxidant. google.com

For the synthesis of dihydroxy derivatives, 10,11-epoxycarbamazepine is a crucial intermediate. This epoxide is formed from carbamazepine and can then be hydrolyzed to produce diol derivatives. smolecule.com

Novel Synthetic Approaches and High-Yield Preparations

Researchers are continuously exploring novel and more efficient synthetic routes to produce this compound and its derivatives with high yields. One such approach is a one-pot synthesis method for oxcarbazepine from this compound, which is reported to have a high reaction yield and good product purity. google.com This method utilizes sodium hypochlorite as an oxidant in the presence of a catalyst system comprising ruthenium chloride, copper chloride, and a phase-transfer catalyst. google.com

Another innovative, three-step process starting from the dibenzazepine (B1670418) core has been developed for 10,11-dihydroxy derivatives. This method involves a Friedel-Crafts acylation, followed by reduction of the resulting ketone, and finally oxidative dihydroxylation.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound derivatives is of great interest due to their potentially distinct biological activities.

Synthesis of (10S,11S)-10,11-Dihydroxy-10,11-dihydro-5H-dibenzazepine-5-carboxamide

The synthesis of the (10S,11S) enantiomer, a trans-dihydroxy derivative, often begins with carbamazepine or its epoxide. One method involves the hydrolysis of 10,11-epoxycarbamazepine under basic conditions to form a diol intermediate. This racemic diol is then resolved using a chiral resolving agent, such as diacetyl-L-tartaric acid anhydride, to isolate the desired (10S,11S) enantiomer with a high enantiomeric excess.

Synthesis of Cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine

The synthesis of the cis-diol isomer, (10R,11S)-rel-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide, can be achieved through the dihydroxylation of carbamazepine. synthinkchemicals.comresearchgate.net This reaction can be catalyzed by certain enzymes, such as biphenyl (B1667301) dioxygenase, which results in the formation of the cis-dihydrodiol. researchgate.net This biocatalytic approach offers a stereoselective route to this particular isomer.

Radiosynthesis and Isotopic Labeling for Research Applications

Isotopically labeled compounds are indispensable tools for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative assays. For this compound and its derivatives, both stable isotope labeling and radioisotope labeling are employed.

Deuterium-labeled analogues are widely used in pharmacokinetic studies to differentiate the administered compound from its endogenous counterparts. nih.gov Commercially available deuterium-labeled standards include 10,11-Dihydro-10-Hydroxy Carbamazepine-D4 and rac trans-10,11-Dihydro-10,11-dihydroxy Carbamazepine-d4. acanthusresearch.com These labeled compounds are critical for use as internal standards in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods, allowing for precise quantification of the unlabeled drug and its metabolites in biological matrices like plasma and serum. nih.govresearchgate.net

For metabolic fate and disposition studies, carbon-14 (B1195169) (¹⁴C) labeling is a common strategy. Studies on the metabolism of the parent drug, carbamazepine, have utilized ¹⁴C-labeled versions to trace its transformation in various biological systems, including plants. acs.orgresearchgate.net These studies provide a framework for similar investigations with this compound, where a ¹⁴C label would enable tracking and identification of metabolites in complex biological systems. nih.govresearchgate.net

The synthesis of these labeled compounds often involves introducing the isotope at a late stage of the synthetic route to maximize efficiency. For example, in the synthesis of other complex molecules, carbon-11 (B1219553) (¹¹C), a positron emitter used in Positron Emission Tomography (PET), has been incorporated via in-loop carbonylation reactions, a technique that could potentially be adapted for labeling this compound derivatives. nih.gov

Development of Dihydrocarbamazepine Derivatives for Enhanced Research Applications

The development of derivatives of this compound is an active area of research, aimed at improving pharmacological properties and exploring new therapeutic applications.

One significant derivative is Oxcarbazepine , which is synthesized by the oxidation of this compound. medchemexpress.eu A patented method describes a one-pot synthesis where this compound is oxidized using a combination of ruthenium chloride, copper chloride, and a phase-transfer catalyst, with sodium hypochlorite as the oxidant. medchemexpress.eu This ketone derivative of carbamazepine is itself an antiepileptic drug. medchemexpress.eu

Further derivatization of the 10-position has led to other important compounds. 10-hydroxy-10,11-dihydrocarbamazepine derivatives have been investigated for new pharmaceutical uses, such as in the treatment of affective disorders. acs.org A patented process describes the preparation of these derivatives, for example, by acylating 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide to produce compounds like 10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide . google.com

More recently, a streamlined three-step process has been developed for the synthesis of various substituted 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives , enhancing the accessibility of this class of compounds for further research. medchemexpress.com

Furthermore, asymmetric hydrogenation techniques have been employed to synthesize specific enantiomers of derivatives, such as Eslicarbazepine (B1671253) acetate (B1210297) ((S)-(-)-10-acetoxy-10,11-dihydro-5H-dibenz/b,f/azepine-5-carboxamide) and R-(+)-licarbazepine acetate . researchgate.net These methods often utilize chiral rhodium catalysts to achieve high enantiomeric purity, which is crucial as different enantiomers can have distinct pharmacological activities. researchgate.net

Below is a table summarizing some of the key derivatives and their synthetic precursors.

Derivative NameKey Synthetic Precursor(s)Synthetic Method Highlight
OxcarbazepineThis compoundOxidation medchemexpress.eu
10-hydroxy-10,11-dihydrocarbamazepineCarbamazepineEpoxidation followed by ring-opening chembk.comgoogle.com
10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamideAcylation google.com
Eslicarbazepine acetateEnol acetate of Oxcarbazepine derivativeAsymmetric hydrogenation researchgate.net

Metabolism and Biotransformation of 10,11 Dihydrocarbamazepine

Metabolic Pathways of Carbamazepine (B1668303) Leading to Dihydrocarbamazepine Formation

The conversion of Carbamazepine is a critical metabolic route, leading to the formation of several derivatives. The primary pathway involves the epoxidation of Carbamazepine to Carbamazepine-10,11-epoxide (B195693), a stable and pharmacologically active metabolite. drugbank.commdpi.comclinpgx.orgresearchgate.net This epoxide can then be further metabolized.

The initial and major metabolic step for Carbamazepine is its conversion to Carbamazepine-10,11-epoxide, a reaction catalyzed by the Cytochrome P450 (CYP) enzyme system in the liver. drugbank.commdpi.com Research has identified CYP3A4 as the principal enzyme responsible for this 10,11-epoxidation. drugbank.commdpi.comclinpgx.orgnih.gov Studies using human liver microsomes have shown a strong correlation between CYP3A4 content and the rate of epoxide formation. nih.gov Furthermore, inhibitors of CYP3A4 significantly reduce this metabolic conversion. nih.gov

Key Cytochrome P450 Enzymes in Carbamazepine Metabolism
EnzymeRole in Carbamazepine MetabolismMetabolic Reaction
CYP3A4Principal catalyst for 10,11-epoxidation drugbank.commdpi.comclinpgx.orgnih.govCarbamazepine → Carbamazepine-10,11-epoxide
CYP2C8Minor involvement in 10,11-epoxidation clinpgx.orgnih.govCarbamazepine → Carbamazepine-10,11-epoxide
CYP2B6Contributes to overall metabolism, including hydroxylation drugbank.commdpi.comCarbamazepine → Hydroxy metabolites
CYP3A5Contributes to overall metabolism drugbank.commdpi.comCarbamazepine → Various metabolites

Following its formation, the active Carbamazepine-10,11-epoxide is further metabolized by the enzyme microsomal epoxide hydrolase (mEH). drugbank.commdpi.comnih.gov This enzyme catalyzes the hydration of the epoxide ring, leading to the formation of the inactive metabolite 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine (CBZ-diol). mdpi.comnih.gov This hydration step is a crucial detoxification pathway, converting the active epoxide into a more water-soluble and readily excretable compound. nih.gov Studies have shown a positive correlation between the activity of the enzymes responsible for epoxidation and the subsequent hydration by epoxide hydrolase in human liver microsomes. nih.gov

Glucuronidation is another significant pathway in the metabolism and elimination of Carbamazepine derivatives. The inactive CBZ-diol, formed by epoxide hydrolase, is excreted in the urine, primarily as a glucuronide conjugate. researchgate.net The enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) is involved in the hepatic glucuronidation of Carbamazepine itself. drugbank.com The monohydroxy derivative (MHD), the main metabolite of Oxcarbazepine (B1677851), is also primarily eliminated through conjugation with glucuronic acid. researchgate.netdrugbank.comresearchgate.net Approximately 49% of an administered dose of Oxcarbazepine is found in the urine as MHD glucuronide metabolites. drugbank.com

Metabolism of Oxcarbazepine to 10,11-Dihydrocarbamazepine (Active Metabolite)

Oxcarbazepine functions as a prodrug, being rapidly and extensively metabolized to its pharmacologically active metabolite, 10,11-dihydro-10-hydroxy-carbazepine, also known as the monohydroxy derivative (MHD). researchgate.netresearchgate.netnih.gov This reductive metabolic process is the primary pathway for Oxcarbazepine and is responsible for the bulk of its therapeutic activity. drugbank.com

The conversion is mediated by cytosolic arylketone reductases in the liver. researchgate.netresearchgate.net Unlike Carbamazepine, this step does not involve the Cytochrome P450 system, which contributes to Oxcarbazepine's different interaction profile. nih.gov Following oral administration, Oxcarbazepine is almost completely absorbed and quickly converted to MHD, which reaches much higher concentrations in the plasma than the parent drug. drugbank.comnih.gov MHD is then further metabolized, with only a minor amount (about 4%) being oxidized to the inactive 10,11-dihydro-10,11-trans-dihydroxy carbamazepine (DHD). researchgate.netdrugbank.com

Pharmacokinetic Properties of Oxcarbazepine and its Active Metabolite (MHD)
ParameterOxcarbazepine10,11-dihydro-10-hydroxy-carbazepine (MHD)
Time to Peak Plasma Concentration (Single Dose)1-3 hours nih.gov4-12 hours nih.gov
Elimination Half-life (Healthy Volunteers)1-5 hours nih.gov7-20 hours nih.gov
Plasma Protein Binding-~40% nih.gov
Primary Metabolic EnzymeCytosolic arylketone reductases researchgate.netresearchgate.netN/A (further metabolized by glucuronidation)

Comparative Metabolism Studies: In Vivo and In Vitro Models

The metabolism of Carbamazepine and its analogues has been extensively studied using both in vivo and in vitro models to predict and understand its biotransformation in humans. These studies are essential for characterizing metabolic pathways and potential drug interactions.

In vivo studies in humans have established the pharmacokinetic profiles of these compounds, while animal models, such as rats and mice, have been used to investigate species-specific differences in metabolism. nih.govnih.gov For instance, studies in mice have demonstrated the autoinduction of Carbamazepine metabolism in the liver. nih.gov

In vitro systems are crucial for dissecting the specific enzymes and pathways involved. A comparative study evaluated various in vitro models, including computer modeling, human liver microsomes, precision-cut liver slices, cultured hepatocytes, and recombinant enzymes, to predict the in vivo metabolism of Carbamazepine. tandfonline.com The results indicated that for a substance primarily metabolized by CYP enzymes like Carbamazepine, all liver-derived in vitro systems provide valuable information for predicting metabolic routes and rates. tandfonline.com

Human liver microsomes are a standard in vitro tool for studying phase I metabolism, as they contain a high concentration of Cytochrome P450 enzymes. Numerous studies have utilized human liver microsomes to identify the specific CYP isoforms responsible for Carbamazepine epoxidation, confirming the primary role of CYP3A4. nih.govnih.gov These models have also been used to study the metabolism of Oxcarbazepine and the activity of epoxide hydrolase. nih.govnih.gov

Hepatocytes, which are intact liver cells, offer a more comprehensive model as they contain both phase I and phase II enzymes and can be used to study uptake, metabolism, and excretion. Studies comparing different in vitro systems have found that hepatocytes are a more relevant model for assessing and predicting drug-drug interactions at the epoxide hydrolase level, showing much higher activity compared to liver microsomes. nih.gov Cultured hepatocytes have also been successfully used to predict the induction potential of Carbamazepine. tandfonline.com

Animal Models in Metabolic Research (e.g., Mouse, Rat, Zebrafish)

The metabolic pathways of this compound and its parent compounds have been investigated in various animal models to understand their biotransformation. These studies reveal species-specific differences in metabolic activity.

Mouse and Rat Models: In vivo studies using mice and rats have been crucial for elucidating the metabolism of carbamazepine-related compounds. Research on stereoisomeric prodrugs that metabolize into S(+)- and R(-)-10,11-dihydro-10-hydroxy carbamazepine showed that both mice and rats rapidly hydrolyze these prodrugs to the corresponding 10-hydroxy compounds. nih.gov However, a notable difference was observed in subsequent oxidation. While mice were unable to significantly oxidize the 10-hydroxy compounds to oxcarbazepine, the rat model demonstrated this capability. nih.gov Specifically, in rats, one of the stereoisomers gave rise to oxcarbazepine, while the other resulted in the formation of both oxcarbazepine and a trans-diol metabolite in equal measure. nih.gov Furthermore, studies have shown that rats can reduce oxcarbazepine back to the S(+)-10-hydroxy metabolite in the liver. nih.gov A significant metabolite, 10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)azepine-5-carboxamide, has been successfully isolated from rat urine, confirming this pathway. nih.gov

Zebrafish Models: Zebrafish (Danio rerio) have emerged as a valuable model for studying the effects and metabolism of pharmaceuticals. When exposed to carbamazepine, zebrafish embryos demonstrate the ability to biotransform the parent compound. nih.gov Studies have identified major metabolites like carbamazepine-10,11-epoxide and carbamazepine-10,11-trans dihydrodiol in zebrafish. nih.gov Although direct studies on the metabolism of this compound are less common, the model's proven ability to process the parent compound through key metabolic pathways (epoxidation and diol formation) suggests its utility in researching the broader family of dibenzazepine (B1670418) drugs. nih.govd-nb.inforesearchgate.net Research has also shown that carbamazepine exposure can alter GABA and glutamate (B1630785) metabolic pathways in zebrafish larvae, indicating that the metabolic effects extend to neurotransmitter systems. researchgate.netnih.gov

Table 1: Summary of Metabolic Findings in Animal Models

Animal Model Key Findings Metabolites Identified Citations
Mouse Rapid hydrolysis of prodrugs to 10-hydroxy compounds; insignificant oxidation to oxcarbazepine. S(+)-10,11-dihydro-10-hydroxy carbamazepine, R(-)-10,11-dihydro-10-hydroxy carbamazepine nih.gov
Rat Rapid hydrolysis of prodrugs to 10-hydroxy compounds; oxidation to oxcarbazepine and trans-diol metabolite. Reduction of oxcarbazepine back to S(+)-10-hydroxy metabolite. S(+)-10,11-dihydro-10-hydroxy carbamazepine, R(-)-10,11-dihydro-10-hydroxy carbamazepine, Oxcarbazepine, trans-diol metabolite, 10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)azepine-5-carboxamide nih.govnih.gov
Zebrafish Biotransformation of the parent compound, carbamazepine, into its major metabolites. Alteration of GABA and glutamate pathways. Carbamazepine-10,11-epoxide, Carbamazepine-10,11-trans dihydrodiol nih.govresearchgate.netnih.gov

Non-Mammalian Biotransformation (e.g., Marine Mussels, Carrot Cell Cultures)

Investigation into non-mammalian systems reveals alternative and sometimes novel biotransformation pathways for carbamazepine and its derivatives.

Marine Mussels: The marine mussel (Mytilus galloprovincialis) has been used to study the bioconcentration and metabolism of carbamazepine. When exposed to the parent compound, mussels demonstrate an active metabolism. daneshyari.comnih.gov Two key metabolites, carbamazepine-10,11-epoxide and acridine, have been detected in mussel tissues, particularly in the digestive gland. daneshyari.comnih.govresearchgate.net However, when mussels were exposed directly to 10-hydroxy-10,11-dihydro-carbamazepine, no corresponding metabolites were detected, suggesting a different metabolic handling compared to the parent drug. nih.gov This indicates that while mussels can metabolize carbamazepine, the subsequent transformation of its hydroxylated dihydro-derivatives may be limited or follow different pathways.

Carrot Cell Cultures: Plant cell cultures offer a unique model for studying xenobiotic metabolism. In carrot cell cultures incubated with carbamazepine, a small portion of the compound was slowly metabolized. researchgate.net Notably, this compound was identified as a trace-level metabolite. researchgate.net This finding is significant as this specific reduction pathway is not a major route in human metabolism. The primary metabolic route observed in the carrot cells was the formation of carbamazepine-epoxide, which was then converted to carbamazepine-diol, mirroring a key pathway in mammals. researchgate.net The identification of this compound highlights a distinct metabolic capability of plant cells. researchgate.net

Table 2: Biotransformation in Non-Mammalian Systems

System Compound Administered Key Findings Metabolites Identified Citations
Marine Mussels Carbamazepine Active metabolism observed, with metabolites accumulating in the digestive gland. Carbamazepine-10,11-epoxide, Acridine daneshyari.comnih.govresearchgate.net
Marine Mussels 10-hydroxy-10,11-dihydro-carbamazepine No metabolites were detected. None nih.gov
Carrot Cell Cultures Carbamazepine Slow metabolism observed, with formation of both mammalian-like metabolites and a unique reduction product. Carbamazepine-epoxide, Carbamazepine-diol, this compound researchgate.net

Metabolic Induction and Inhibition Effects on Dihydrocarbamazepine Formation

The formation of this compound and its derivatives is influenced by the activity of cytochrome P450 (CYP) enzymes, which can be induced or inhibited by various substances. nih.gov Carbamazepine itself is a known inducer of several CYP enzymes, particularly CYP3A4, which is also responsible for its own metabolism. mdedge.com This auto-induction can alter the metabolic landscape, affecting the rate of formation of its various byproducts.

Oxcarbazepine, which is structurally similar and is reduced to 10,11-dihydro-10-hydroxycarbamazepine, also exhibits inductive effects on CYP3A4. drugbank.comresearchgate.net This induction can increase the clearance of other drugs metabolized by this enzyme. drugbank.comresearchgate.net The metabolism of carbamazepine to its 10,11-epoxide is primarily catalyzed by CYP3A4 and to a lesser extent by CYP2C8. csbsju.edu The subsequent hydrolysis of this epoxide to the trans-diol is managed by microsomal epoxide hydrolase. csbsju.edunih.gov

Identification of Novel or Minor Metabolic Byproducts

Beyond the primary metabolic pathways, research has identified several minor or novel byproducts of carbamazepine and its derivatives. These findings expand the understanding of its complete biotransformation.

In environmental studies screening for transformation products, a variety of metabolites have been detected. Well-established byproducts include carbamazepine 10,11-epoxide, 10,11-dihydro-10-hydroxycarbamazepine (10OH-CBZ), and 10,11-dihydro-10,11-dihydroxycarbamazepine (DiOH-CBZ). mdpi.comnih.gov

Lesser-known pathways that have been identified include the oxidation of the aromatic rings to form 2-hydroxycarbamazepine (B22019) and 3-hydroxycarbamazepine. csbsju.edu These hydroxylations appear to be catalyzed by enzymes such as CYP1A2. csbsju.edu Another minor metabolite, 9-(hydroxymethyl)-10-carbamoylacridan, has also been reported. nih.gov

Studies utilizing plant cell cultures have also contributed to identifying novel metabolites. In carrot cell cultures, in addition to common metabolites, 3-OH-carbamazepine and 10-OH-carbamazepine were identified, which had not been previously reported in plants. researchgate.net The formation of reactive intermediates, such as an iminoquinone from 2-hydroxycarbamazepine and an o-quinone from 2,3-dihydroxy-carbamazepine, have also been proposed as potential, albeit transient, metabolic byproducts. researchgate.net

Table 3: List of Identified Minor or Novel Metabolites

Metabolite Source/System of Identification Citations
2-hydroxycarbamazepine Human metabolism, Aqueous samples csbsju.edu
3-hydroxycarbamazepine Human metabolism, Aqueous samples csbsju.edu
3-OH-carbamazepine Carrot Cell Cultures researchgate.net
10-OH-carbamazepine Carrot Cell Cultures researchgate.net
9-(hydroxymethyl)-10-carbamoylacridan Human metabolism nih.gov
Acridine Marine Mussels daneshyari.comnih.gov
Iminoquinone (proposed) In vitro models researchgate.net
o-quinone (proposed) In vitro models researchgate.net

Pharmacological and Biological Research on 10,11 Dihydrocarbamazepine

Mechanisms of Action Research

Research into the direct antioxidant and free radical scavenging properties of 10,11-Dihydrocarbamazepine is an emerging area of study. While its parent compounds have been investigated for their impact on oxidative stress, the specific actions of this metabolite are still being elucidated. Some studies on related compounds suggest that the dibenzazepine (B1670418) structure may possess the potential to interact with reactive oxygen species. For instance, investigations into various heterocyclic compounds containing similar structural motifs have demonstrated free radical scavenging capabilities. mdpi.com The evaluation of such activity is often conducted using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. mdpi.com However, comprehensive studies focusing solely on this compound's capacity to neutralize free radicals and mitigate oxidative damage are not yet widely available in the scientific literature.

The influence of this compound and its closely related metabolites on intracellular signaling pathways and gene expression has been a subject of recent scientific inquiry. nih.gov Research has shown that carbamazepine (B1668303) and its metabolites can induce changes in the expression of genes associated with cellular stress responses. nih.gov Specifically, studies involving the main metabolite of carbamazepine, carbamazepine-10,11-epoxide (B195693), have demonstrated a significant impact on inflammatory and cell-death-related signaling cascades. nih.gov

Treatment of human cell lines expressing specific HLA alleles with carbamazepine-10,11-epoxide has been shown to trigger the upregulation of key signaling pathways, including the NFκB and JAK/STAT pathways. nih.gov These pathways are crucial in regulating immune responses, inflammation, and apoptosis. nih.gov The activation of these cascades can lead to a pro-inflammatory and pro-apoptotic cellular environment. nih.gov Furthermore, upstream regulator analysis has identified kinases such as ERBB2 as being activated, which in turn can influence proteins involved in these inflammatory and cell cycle processes. nih.gov While these findings are specific to the epoxide metabolite, the structural similarity to this compound suggests that it may also have the potential to modulate intracellular signaling, although further research is needed to confirm this.

A primary mechanism of action for this compound, inferred from studies of its parent compounds and related derivatives, is the modulation of voltage-gated sodium channels in neurons. nih.govdroracle.ai This action is fundamental to its anticonvulsant effects. By binding to these channels, it stabilizes them in an inactivated state, which limits the repetitive and sustained high-frequency firing of neurons that is characteristic of seizures. nih.gov This modulation of sodium channel dynamics helps to reduce the propagation of abnormal electrical discharges in the brain. droracle.ai

Research on novel derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide has confirmed that this class of compounds possesses significant sodium channel-blocking properties. nih.gov Studies have demonstrated that these compounds can inhibit the binding of known sodium channel activators, such as batrachotoxin, to rat brain synaptosomes. nih.gov This indicates a direct interaction with the sodium channels. The blockade of these channels prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby reducing neuronal excitability. droracle.aidrugbank.com

The interaction of this compound with γ-aminobutyric acid type A (GABA_A) receptors is not considered a primary mechanism of its action. GABA_A receptors are the major inhibitory neurotransmitter receptors in the central nervous system, and modulation of these receptors can significantly impact neuronal excitability. nih.gov While some anticonvulsant drugs exert their effects by enhancing GABAergic inhibition, current research has not strongly implicated a direct or significant interaction of this compound with GABA_A receptor currents. nih.govmdpi.com

Studies on the broader class of dibenzazepine antiepileptic drugs have primarily focused on their sodium channel blocking properties. nih.govdroracle.ai While some research has explored the potential for these compounds to interact with various neurotransmitter systems, a clinically significant modulation of GABA_A receptor-mediated chloride currents by this compound has not been established as a key component of its pharmacological profile. nih.gov

Anticonvulsant Properties and Efficacy Studies

This compound is recognized as an active metabolite of oxcarbazepine (B1677851) and contributes significantly to its anticonvulsant effects. medscape.com Its efficacy has been demonstrated in various preclinical and clinical studies for the treatment of partial-onset seizures. medscape.com The anticonvulsant action is largely attributed to its ability to block voltage-gated sodium channels, thereby stabilizing hyperexcited neuronal membranes and inhibiting repetitive neuronal firing. nih.govdroracle.ai

Efficacy studies have evaluated the performance of its parent compounds and related derivatives in controlling seizures. In a pilot study involving patients with frequent epileptic seizures, the related compound carbamazepine-10,11-epoxide was evaluated, though no significant change in seizure control was observed, which was partly attributed to fluctuations in plasma levels. nih.gov However, in preclinical models, derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide have shown potent anticonvulsant activity in maximal electroshock (MES)-induced seizure tests in rats. nih.gov

Anticonvulsant Efficacy of this compound Derivatives in a Rat Model
CompoundOral ED₅₀ (mg/kg) in MES TestProtective Index
(R)-11 Acetate (B1210297)10.9 ± 2.3-
(S)-12 Acetate4.7 ± 0.912.5

Research on Mood-Stabilizing and Analgesic Potential

The potential for this compound to act as a mood stabilizer and analgesic is largely inferred from the clinical use of its parent compound, carbamazepine. nih.govmdedge.com Carbamazepine is an established treatment for bipolar disorder and is also used to manage neuropathic pain conditions such as trigeminal neuralgia. droracle.ainih.gov The mechanisms underlying these effects are thought to be related to the modulation of neuronal excitability, primarily through the blockade of sodium channels. droracle.ai

While direct clinical trials on the mood-stabilizing and analgesic effects of isolated this compound are limited, its role as a major active metabolite of oxcarbazepine suggests it contributes to these therapeutic actions. medscape.com Research on other structurally related compounds has also shown analgesic properties. For example, 2-(10,11-dihydro-10-oxo-dibenzo[b,f]thiepin-2-yl)propionic acid demonstrated potent analgesic and anti-inflammatory effects in animal models. nih.gov This suggests that the core dibenzazepine structure, which is present in this compound, may be key to its potential therapeutic effects beyond anticonvulsant activity. nih.gov

Interaction with Biological Targets, Receptors, and Enzymes

The primary mechanism of action for the anticonvulsant effects of this compound and its derivatives is the blockade of voltage-gated sodium channels. This interaction is crucial in reducing neuronal excitability and thereby preventing seizures. These compounds physically obstruct the channel's pore, inhibiting the influx of sodium ions that is necessary for the propagation of action potentials.

Research indicates that the binding site for these drugs is located in the central cavity of the pore. frontiersin.org Anticonvulsants like carbamazepine, a related compound, are thought to access this binding site through a hydrophobic pathway from the cell membrane or through the intracellular activation gate when the channel is open. frontiersin.orgnih.gov Studies on carbamazepine have shown that it can effectively block sodium channels when applied to either the extracellular or intracellular face of the cell membrane. nih.govnih.gov The binding is state-dependent, meaning the drug has a higher affinity for the inactivated state of the sodium channel, which contributes to its efficacy in suppressing rapid, repetitive firing of neurons characteristic of seizure activity.

While the metabolism of the parent drug carbamazepine involves enzymes such as cytochrome P450 3A4 (CYP3A4) and epoxide hydrolase, the direct interaction of this compound with a wide range of receptors and enzymes is less extensively documented in publicly available research. The main therapeutic effect is attributed to its direct action on sodium channels.

Studies on Enantiomeric and Diastereomeric Contributions to Pharmacological Effects

The pharmacological effects of derivatives of this compound have been shown to be influenced by stereochemistry. Specifically, the enantiomers of its hydroxylated metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), exhibit different levels of anticonvulsant activity.

Studies have demonstrated that the (S)-enantiomer of MHD provides significantly more protection against seizures induced by maximal electroshock (MES) in animal models compared to the (R)-enantiomer. The (S)-(+)-enantiomer of 10,11-dihydro-10-hydroxycarbamazepine, also known as eslicarbazepine (B1671253), is recognized as the primary active metabolite of oxcarbazepine. caymanchem.com Research has shown that (S)-10,11-dihydro-10-hydroxy carbamazepine protects against MES-induced seizures in rats by 42%, whereas the (R)-enantiomer offers only 22.5% protection. caymanchem.com While both enantiomers of MHD are considered to have similar antiepileptic effects, the kinetic disposition is enantioselective, with a higher proportion of the (S)-(+)-MHD enantiomer observed in plasma. nih.gov

Further research into ester derivatives of MHD has also revealed stereospecific differences in potency. A study on enantiomeric acetates of MHD found that the (S)-acetate was more than twice as potent as the (R)-acetate in protecting against MES-induced seizures when administered orally to rats. nih.gov The potencies of the racemic and enantiomerically pure alcohol forms of MHD were found to be similar in both the MES and rotarod tests, resulting in comparable protective index values. nih.gov

Metabolic studies of prodrugs that are converted to the enantiomers of MHD also highlight stereoselectivity. Two such prodrugs, BIA 2-093 and BIA 2-059, are stereoisomers that are metabolized to (S)-(+)-MHD and (R)-(-)-MHD, respectively. nih.gov It was noted that the (R)-enantiomer has a greater propensity for inactivation to the trans-diol metabolite, suggesting that the (S)-enantiomer may have a more favorable metabolic profile for therapeutic use. nih.govresearchgate.net

The following table summarizes the anticonvulsant activity of enantiomeric acetate derivatives of 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide.

CompoundEnantiomerOral ED₅₀ (mg/kg) against MES-induced seizures
Acetate Derivative 1(R)-1110.9 +/- 2.3
Acetate Derivative 2(S)-124.7 +/- 0.9

Analytical Methods and Quantitative Determination of 10,11 Dihydrocarbamazepine

Chromatographic Techniques for Analysis

Chromatography stands as a cornerstone for the separation and analysis of 10,11-Dihydrocarbamazepine from complex matrices. Liquid chromatography, gas chromatography, and thin-layer chromatography have all been successfully employed for its determination.

Liquid Chromatography (LC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. Various methods have been developed, often in conjunction with ultraviolet (UV) or mass spectrometry (MS) detection, to quantify the compound in pharmaceutical formulations and biological samples.

A common approach involves reversed-phase chromatography using a C18 column. For instance, a method for the simultaneous determination of carbamazepine (B1668303) and its metabolite, carbamazepine-10,11-epoxide (B195693), in human plasma utilized a mobile phase of acetonitrile, methanol (B129727), and water (18:19:63, v/v/v) with UV detection at 210 nm. In this method, this compound served as the internal standard, demonstrating its utility in ensuring analytical accuracy nih.gov.

Method validation is a critical aspect of LC analysis. A developed HPLC-UV method for the simultaneous quantification of several antiepileptic drugs, including metabolites of carbamazepine, demonstrated linearity with regression coefficients greater than 0.992 over relevant concentration ranges. The inter- and intra-day imprecision was found to be below 12.15%, with inaccuracies within ±14.91%, highlighting the method's reliability.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the quantification of this compound. A validated LC-MS/MS method for carbamazepine and its metabolites, including 10-hydroxy-10,11-dihydrocarbamazepine, in human serum reported a concentration range of 0.1 to 22.0 μg/mL with limits of detection and quantification below 0.1 μg/mL nih.gov.

Interactive Data Table: Examples of LC Methods for this compound Analysis

Analyte(s)MatrixLC ColumnMobile PhaseDetectionInternal StandardLinearity RangeReference
Carbamazepine, Carbamazepine-10,11-epoxideHuman PlasmaRP C18Acetonitrile:Methanol:Water (18:19:63, v/v/v)UV (210 nm)This compound0.01-10 µg/mL (CBZ), 0.005-5 µg/mL (CBZ-E) nih.gov
Carbamazepine, MetabolitesHuman Serum--MS/MSDeuterated Analogs0.1-22.0 µg/mL nih.gov
Multiple Antiepileptic DrugsHuman PlasmaReversed-phase C18Water:Methanol:Acetonitrile:Triethylamine (68.7:25:6:0.3, v/v/v/v; pH 6.5)UV (237 nm)KetoprofenVarious
Carbamazepine, MetabolitesAqueous SamplesC8Acetonitrile/Methanol (2:3, v/v) and 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acidESI-MS/MSThis compound-

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography, particularly when coupled with mass spectrometry, provides a powerful tool for the analysis of this compound. However, a significant consideration in GC-based methods is the potential for thermal degradation of related compounds. For instance, 10,11-dihydro-10-hydroxycarbamazepine has been shown to break down into carbamazepine in the hot GC injector port, which could potentially interfere with the analysis of this compound if not properly addressed.

Despite this, GC-MS methods have been developed for the analysis of related compounds where this compound has been successfully used as an internal standard. In one such method, a rapid solid-phase extraction procedure was employed for sample preparation, and the analytes were resolved on the GC column before detection by the mass spectrometer nih.gov. The oven temperature program is crucial for achieving good separation, with a typical program starting at around 130°C and ramping up to 290°C nih.gov.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography is a valuable technique for the qualitative and semi-quantitative analysis of this compound, particularly in the context of impurity profiling. TLC methods have been developed for the determination of carbamazepine and its related compounds in drug substances and tablets rroij.com.

In one application, a TLC method was established to detect iminodibenzyl (B195756) and iminostilbene, which are starting materials in some synthetic routes of carbamazepine. This highlights the utility of TLC in monitoring process-related impurities, where this compound itself can be an impurity rroij.com. Another study describes a sensitive TLC method for the simultaneous determination of carbamazepine and two of its major metabolites in serum, showcasing the technique's applicability in bioanalysis. After separation on the TLC plate, the spots were derivatized to form fluorescent compounds, which were then quantified using a spectrofluorimeter with a scanning attachment nih.gov.

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with a chromatographic separation technique like LC or GC, MS provides high specificity and allows for low detection limits.

In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in selected reaction monitoring (SRM) mode to ensure highly selective detection and quantification. For example, in the analysis of carbamazepine and its metabolites in aqueous samples, this compound was used as a surrogate internal standard. The study detailed the collision-induced dissociation (CID) pathways of related compounds, which is fundamental for developing robust MS/MS methods. The protonated molecule of 10,11-dihydro-10-hydroxycarbamazepine, for instance, shows major product ions at m/z 237 and 194, corresponding to losses of water and other neutral fragments.

The mass spectrum of this compound itself is characterized by a top peak at m/z 194 and other significant peaks at m/z 195 and 238. This fragmentation pattern is unique and allows for its unambiguous identification.

Interactive Data Table: Mass Spectrometric Data for this compound and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization ModeReference
10,11-Dihydro-10-hydroxycarbamazepine-237, 194ESI+
10,11-Dihydro-10,11-dihydroxycarbamazepine271253ESI+
10,11-Dihydro-10,11-epoxycarbamazepine253180ESI+
Carbamazepine237194ESI+
Carbamazepine-10,11-epoxide253210ESI+

Use as an Analytical Standard and Internal Standard in Bioanalysis

This compound is frequently employed as both an analytical standard and an internal standard in various bioanalytical methods. Its structural similarity to carbamazepine and its metabolites makes it an ideal internal standard for their quantification in biological matrices such as plasma and serum. The use of an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

Several studies have documented the use of this compound as an internal standard in HPLC-UV and LC-MS/MS methods for the determination of drugs like carbamazepine, its epoxide metabolite, phenytoin (B1677684), and others in human plasma nih.govakjournals.com. For example, in an HPLC method for the simultaneous determination of phenytoin, carbamazepine, and carbamazepine-10,11-epoxide in human plasma, this compound was used as the internal standard to ensure reliable quantification akjournals.com.

Furthermore, certified reference materials of this compound and its isotopically labeled analogues are commercially available, which are essential for method validation, calibration, and ensuring the traceability of analytical results.

Biomonitoring and Detection in Biological Matrices (e.g., Plasma, Urine, Cord Blood)

The quantitative determination of this compound in biological matrices is crucial for various analytical applications, including its use as an internal standard in pharmacokinetic studies of related compounds. A range of sophisticated analytical methods have been developed and validated for its detection in plasma, with methodologies extending to the analysis of structurally similar compounds in urine and cord blood.

Detection in Plasma

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for the quantification of this compound and its analogues in plasma. Due to its structural similarity to carbamazepine and its metabolites, this compound is frequently employed as an internal standard (IS) to ensure accuracy and precision in their measurement.

One sensitive HPLC method with ultraviolet (UV) detection was established for the simultaneous determination of carbamazepine (CBZ) and its active metabolite, carbamazepine-10,11-epoxide (CBZ-E), in human plasma. In this method, this compound served as the internal standard. The procedure involved liquid-liquid extraction from plasma into methyl tert-butyl ether, followed by separation on a reverse-phase C18 column nih.gov. The calibration curves were linear over the concentration ranges of 0.01-10 µg/mL for CBZ and 0.005-5 µg/mL for CBZ-E, demonstrating excellent sensitivity nih.gov.

Another HPLC-based approach utilized this compound as an internal standard for the simultaneous analysis of phenytoin, CBZ, and CBZ-E in human plasma. Sample preparation for this method involved a simple protein precipitation step using acetonitrile. LC-MS/MS methods have also been developed for the comprehensive analysis of carbamazepine and its metabolites in various aqueous samples, where this compound was used as a surrogate internal standard csbsju.edu. These advanced techniques offer high selectivity and sensitivity, making them suitable for complex biological matrices. For instance, an LC-MS/MS method for detecting carbamazepine and its metabolites, 10,11-dihydro-10,11-epoxycarbamazepine and 10,11-dihydro-10-hydroxycarbamazepine, in blood achieved limits of detection of 3.00 ng/mL, 0.40 ng/mL, and 1.30 ng/mL, respectively nih.govdoaj.org.

Table 1: Analytical Methods for the Detection of Carbamazepine Derivatives in Plasma

Analytical TechniqueTarget Analyte(s)Internal StandardSample PreparationKey Findings
HPLC-UVCarbamazepine, Carbamazepine-10,11-epoxideThis compound Liquid-Liquid Extraction with methyl tert-butyl etherLinear range: 0.01-10 µg/mL (CBZ), 0.005-5 µg/mL (CBZ-E) nih.gov
LC-MS/MSCarbamazepine, 10,11-dihydro-10,11-epoxycarbamazepine, 10,11-dihydro-10-hydroxycarbamazepineNot specifiedUltrasound-assisted extractionLOD: 3.00 ng/mL (CBZ), 0.40 ng/mL (CBZ-E), 1.30 ng/mL (metabolite) nih.govdoaj.org
LC-MS/MSCarbamazepine, Carbamazepine-10,11-epoxide, 10-hydroxy-10,11-dihydrocarbamazepineDeuterated analyte congenersProtein precipitation with acetonitrileLOQ: 0.1 µg/mL for all analytes nih.gov

Detection in Urine

The analysis of this compound and its related compounds in urine typically involves chromatographic methods capable of separating metabolites from a complex matrix. While direct methods for this compound are less common, methods for its hydroxylated derivatives are well-documented.

A quantitative method for trans-10,11-dihydroxy-10,11-dihydrocarbamazepine, a major metabolite of carbamazepine, in human urine has been developed using HPLC. Furthermore, a highly sensitive LC-MS/MS method was developed for the simultaneous analysis of carbamazepine and five of its metabolites, including 10,11-dihydro-10-hydroxycarbamazepine and 10,11-dihydro-10,11-dihydroxycarbamazepine, in aqueous samples nih.gov. This method utilized solid-phase extraction (SPE) to concentrate the target compounds from the samples, achieving instrumental detection limits in the low picogram range (0.8–4.8 pg) nih.gov. Such methodologies are directly applicable to urine biomonitoring, providing the necessary sensitivity and selectivity for detecting trace amounts of the compounds.

Table 2: Analytical Methods for the Detection of Carbamazepine Derivatives in Urine & Aqueous Samples

Analytical TechniqueTarget Analyte(s)Sample PreparationLimit of Detection (Instrumental)Key Findings
HPLCtrans-10,11-dihydroxy-10,11-dihydrocarbamazepineNot specifiedNot specifiedMethod established for quantitative analysis in human urine.
LC-MS/MSCarbamazepine and 5 metabolites (including 10,11-dihydro-10-hydroxycarbamazepine)Solid-Phase Extraction (SPE)0.8–4.8 pgHigh analyte recoveries (83.6–103.5%) were achieved from various aqueous matrices csbsju.edunih.gov.

Detection in Cord Blood

Limited research has been published specifically detailing the detection of this compound in umbilical cord blood. However, studies have confirmed the presence of the parent compound, carbamazepine, and its primary metabolite, carbamazepine-10,11-epoxide, in both maternal and umbilical cord blood. This demonstrates that these compounds cross the placental barrier, suggesting that other related metabolites, including this compound, may also be present.

The analytical techniques used for neonatal screening, such as LC-MS/MS, are well-suited for detecting and quantifying low-molecular-weight compounds in dried blood spots, a matrix similar to cord blood frontiersin.org. The application of such highly sensitive methods would be appropriate for future studies aiming to quantify this compound in this specific biological matrix. The methods established for blood and plasma, involving protein precipitation or liquid-liquid extraction followed by LC-MS/MS analysis, could be readily adapted for use with cord blood samples nih.govdoaj.orgnih.gov.

Preclinical Research on 10,11 Dihydrocarbamazepine

In Vitro Studies

In vitro studies are crucial for understanding the cellular and molecular interactions of a compound. The following sections detail the available research on 10,11-Dihydrocarbamazepine in this context.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are fundamental in vitro tools used to assess the effects of a chemical compound on cell health and growth. These assays measure parameters such as the number of healthy, living cells in a sample. Based on the reviewed scientific literature, specific studies evaluating the direct effects of this compound on cell proliferation and viability have not been identified. Therefore, no data on its impact on cell growth or cytotoxicity from these types of assays can be presented.

Drug-Receptor Binding Affinity and Selectivity

Understanding a compound's binding affinity and selectivity to various receptors is key to elucidating its mechanism of action. This involves determining how strongly the compound binds to a specific target and its preference for that target over others. Despite the importance of this data, specific binding affinity values, such as the inhibition constant (Ki), for this compound at various receptors were not available in the searched preclinical research literature.

In Vivo Animal Models

In vivo studies using animal models are essential for evaluating the physiological effects of a compound in a whole organism. This section covers research on this compound in various animal models.

Studies in Neurological Disorder Models

Animal models of neurological disorders, such as seizure models, are widely used in the preclinical discovery and development of novel anticonvulsant agents. Common models include the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.

While this compound is a known major metabolite of the antiepileptic drug Carbamazepine (B1668303), direct studies assessing the anticonvulsant efficacy of this compound in these specific animal models were not identified in the reviewed literature. Research has more commonly focused on Carbamazepine and its other derivatives, such as Oxcarbazepine (B1677851) and its active metabolite, 10,11-dihydro-10-hydroxy-carbamazepine. These studies have demonstrated that related compounds can abolish the tonic phase of major generalized tonic-clonic seizures in a dose-dependent manner in rats. However, specific efficacy data for this compound remains unavailable.

Permeation and Efflux Studies across Biological Barriers (e.g., Intestine)

The ability of a compound to permeate biological barriers, such as the intestinal epithelium, is a critical determinant of its oral bioavailability. In vitro models, like the Caco-2 cell monolayer assay, are the standard for predicting human intestinal absorption. sygnaturediscovery.comevotec.com These assays measure the apparent permeability coefficient (Papp) of a compound in both the absorptive (apical-to-basolateral, A-B) and secretory (basolateral-to-apical, B-A) directions. sygnaturediscovery.com

The ratio of these permeability values (Papp(B-A)/Papp(A-B)) yields the efflux ratio, which indicates if the compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp). evotec.com An efflux ratio greater than two suggests that active efflux is occurring. evotec.com

Despite the established methodology for these assessments, specific experimental data detailing the apparent permeability coefficients or the efflux ratio for this compound across Caco-2 cell monolayers were not found in the reviewed scientific literature.

Bioconcentration and Accumulation in Aquatic Organisms

The study of bioconcentration in aquatic organisms is important for understanding the environmental fate and potential ecological impact of chemical compounds. Research has investigated the accumulation of this compound, a metabolite of Carbamazepine, in various aquatic species.

In studies involving the three-spined stickleback fish (Gasterosteus aculeatus), this compound has been detected, indicating its bioaccumulation. It is often found alongside its parent compound, Carbamazepine, and other transformation products in water, sediment, and aquatic organisms.

Further research has quantified the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to the concentration in the surrounding water at a steady state. The table below presents BCF data for a related compound, 10-hydroxy-10,11-dihydrocarbamazepine, in marine mussels.

Table 1: Bioconcentration Factor of a this compound Derivative in Marine Mussels (Mytilus galloprovincialis)

Compound Organism Bioconcentration Factor (BCF) (L kg⁻¹ dry weight)
10-hydroxy-10,11-dihydro-carbamazepine Marine Mussel (Mytilus galloprovincialis) 4.5

This data indicates a potential for compounds of this class to accumulate in aquatic life.

: Toxicological Research and Safety Assessment

The preclinical safety evaluation of this compound, also known as oxcarbazepine, and its active metabolite licarbazepine, is crucial for understanding its toxicological profile. This assessment involves a range of studies in various biological systems to identify potential adverse effects before clinical use.

Toxicity Studies in Animal Models

Toxicological assessments in animal models have been conducted to determine the systemic and organ-specific toxicity of this compound (Oxcarbazepine) and its metabolites.

General Toxicity: Studies in rats and dogs have revealed dose-dependent effects on the liver. Three and six-month studies showed reversible increases in liver weight, which was attributed to centrilobular megalocytosis nih.gov. However, due to significant metabolic differences between rats and humans, the direct applicability of this finding to human patients is considered limited nih.gov.

Developmental and Reproductive Toxicity: Developmental toxicity has been observed in studies on pregnant rodents. When pregnant rats were administered oxcarbazepine during organogenesis, there was an increased incidence of fetal malformations, including craniofacial, cardiovascular, and skeletal abnormalities, at doses approximately 1.2 and 4 times the maximum recommended human dose nih.gov. The high dose was also associated with increased embryofetal death and reduced fetal body weights nih.gov. In contrast, a study in SWV mice found that at the highest tolerable dose of 1100 mg/kg/day, the incidence of malformations was 8%, which was not a statistically significant increase compared to the 5% incidence in control animals researchgate.net.

Juvenile Animal Toxicity: Studies on the prodrug eslicarbazepine (B1671253) acetate (B1210297), which is converted to the active S-enantiomer of licarbazepine, have been conducted in juvenile animals. A 10-month study in juvenile dogs resulted in deaths at all tested doses fda.gov. Post-mortem examinations revealed evidence of lymphoid depletion in lymphoid tissues and bone marrow hypocellularity fda.gov. These findings were notably absent in oral toxicity studies conducted on adult dogs with similar plasma exposure levels, suggesting a specific vulnerability in juvenile animals fda.gov.

Summary of Toxicity Studies in Animal Models
Study TypeAnimal ModelCompoundKey FindingsReference
General Toxicity (3 & 6 months)Rats, DogsOxcarbazepineReversible, dose-dependent increases in liver weight; centrilobular megalocytosis. nih.gov
Developmental ToxicityRatsOxcarbazepineIncreased fetal malformations (craniofacial, cardiovascular, skeletal), embryofetal death, and decreased fetal weight at high doses. nih.gov
Developmental ToxicitySWV MiceOxcarbazepineNo statistically significant increase in malformations at the highest tolerable dose. researchgate.net
Juvenile Toxicity (10 months)DogsEslicarbazepine AcetateDeaths at all doses; lymphoid depletion and bone marrow hypocellularity. Findings not observed in adult dogs. fda.gov

Genotoxicity and Mutagenicity Studies

The potential for this compound and its metabolites to induce genetic mutations or chromosomal damage has been evaluated through a series of in vitro and in vivo assays. However, the available data have been described as sometimes fragmentary and contradictory eco-vector.com.

In Vitro Studies: Research on cultured human peripheral blood lymphocytes indicated that oxcarbazepine and its metabolites possess cytotoxic, cytostatic, and genotoxic potential researchgate.netnih.gov. In these experiments, oxcarbazepine treatment led to a significant increase in the frequency of chromosomal aberrations, sister chromatid exchanges, and micronuclei researchgate.netnih.gov. These effects were observed both with and without the presence of a metabolic activation system (S9 mix), suggesting that both the parent compound and its metabolites can interact with genetic material researchgate.netnih.gov. Initial genotoxicity tests for the related compound eslicarbazepine were deemed inadequate because they utilized a rat liver S9 mix, which does not accurately reflect human metabolism fda.gov. Subsequent studies using more appropriate metabolic activation systems were required fda.gov.

In Vivo Studies: An in vivo study using the comet assay in mice demonstrated that oxcarbazepine could cause significant DNA damage in blood lymphocytes nih.gov. This genotoxic effect was observed after both acute (7-day) and subchronic (28-day) administration at various dose levels nih.gov.

Summary of Genotoxicity and Mutagenicity Studies
Assay TypeTest SystemCompound/MetabolitesResultsReference
Chromosomal Aberration, Sister Chromatid Exchange, Micronucleus TestHuman Lymphocytes (in vitro)Oxcarbazepine and its metabolitesSignificant increases in all endpoints, indicating genotoxic potential. researchgate.netnih.gov
Comet AssayMice (in vivo)OxcarbazepineSignificant DNA damage in blood lymphocytes after acute and subchronic treatment. nih.gov

Role in Adverse Drug Reactions and Hypersensitivity

This compound is structurally related to carbamazepine, a compound known for causing hypersensitivity reactions. This structural similarity is a key factor in the potential for cross-reactivity.

Hypersensitivity and Skin Reactions: Patients who have previously experienced a hypersensitivity reaction to carbamazepine have a higher likelihood of reacting to oxcarbazepine nih.gov. The pathogenesis is thought to involve toxic metabolites that act as prohaptens, initiating a T-cell mediated immune response nih.gov. These reactions can manifest as various skin conditions, from maculopapular rashes to more severe, life-threatening syndromes researchgate.net.

Severe Cutaneous Adverse Reactions (SCARs): Due to its structural similarity to carbamazepine, oxcarbazepine carries an increased risk of inducing severe cutaneous adverse reactions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), particularly in Asian patients carrying the HLA-B*1502 allele nih.gov. Another severe reaction, Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), has also been reported with oxcarbazepine use researchgate.net. Anticonvulsant hypersensitivity syndrome (AHS), a serious reaction characterized by fever, rash, and internal organ involvement, is associated with several aromatic antiepileptics, and cross-reactivity with oxcarbazepine can occur neupsykey.com.

Clinical Research and Therapeutic Implications of 10,11 Dihydrocarbamazepine

Clinical Significance as a Carbamazepine (B1668303) Metabolite

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. hilarispublisher.com The main pathway involves its conversion to a pharmacologically active metabolite, carbamazepine-10,11-epoxide (B195693). hilarispublisher.commdpi.comvalpo.edu This epoxide metabolite is potent, possessing anticonvulsant and potentially toxic properties, and it contributes significantly to both the therapeutic efficacy and the adverse effects of carbamazepine therapy. hilarispublisher.comepi.ch

The concentration of carbamazepine-10,11-epoxide in plasma can reach up to 50% of the parent drug concentration, particularly when co-administered with other enzyme-inducing antiepileptic drugs like phenytoin (B1677684) or phenobarbital. valpo.eduresearchgate.net While routine therapeutic drug monitoring (TDM) of carbamazepine-10,11-epoxide is not always deemed necessary, it can be beneficial in specific clinical scenarios. hilarispublisher.comnih.gov These include patients on polytherapy with drugs known to cause pharmacokinetic interactions, cases of suspected toxicity not explained by parent drug levels, and in individuals with renal insufficiency. hilarispublisher.com

The carbamazepine-10,11-epoxide is further hydrolyzed by the enzyme epoxide hydrolase into an inactive metabolite, 10,11-dihydro-10,11-trans-dihydroxycarbamazepine (also known as CBZ-diol), which is then excreted. valpo.edunih.gov It is crucial to distinguish this metabolic pathway from that of oxcarbazepine (B1677851), which produces 10,11-dihydro-10-hydroxycarbamazepine as its primary active metabolite.

Clinical Significance as an Active Metabolite of Oxcarbazepine

Oxcarbazepine functions as a prodrug that undergoes rapid and extensive reduction by cytosolic enzymes in the liver to its principal active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), also known as licarbazepine. nih.govnih.govresearchgate.netmedchemexpress.com This biotransformation is so efficient that the pharmacological and therapeutic effects of oxcarbazepine are almost entirely attributable to MHD. nih.govnih.govresearchgate.netabcam.com Consequently, the clinical efficacy of oxcarbazepine is mainly determined by the plasma concentration of MHD. medrxiv.orgnih.gov

The primary mechanism of action for MHD involves the blockade of voltage-sensitive sodium channels in the brain. nih.govresearchgate.neticlabs.ca This action stabilizes hyperexcited neuronal membranes, which in turn inhibits repetitive neuronal firing and reduces the propagation of synaptic impulses, preventing the spread of seizures. researchgate.neticlabs.ca

A key clinical advantage of oxcarbazepine's metabolic pathway is that it largely avoids the cytochrome P450 system and does not produce the carbamazepine-10,11-epoxide metabolite associated with carbamazepine. dovepress.com This difference in metabolism results in a lower potential for drug-drug interactions and a more favorable profile regarding certain neurological side effects compared to carbamazepine. researchgate.netdovepress.com

Pharmacokinetic Studies in Human Subjects

Absorption and Distribution Studies

Following oral administration, oxcarbazepine is efficiently and almost completely absorbed, with a bioavailability of over 95%. medrxiv.orgnih.govresearchgate.net It is then rapidly converted into its active metabolite, MHD. iclabs.ca While peak plasma concentrations of the parent drug, oxcarbazepine, are reached within 1 to 3 hours, the peak for MHD occurs later, typically between 4 and 12 hours after a single dose. nih.govresearchgate.netresearchgate.net At steady-state, MHD peak concentrations are generally observed 2 to 4 hours after drug intake. nih.govresearchgate.net The absorption and bioavailability are not significantly affected by food. nih.govresearchgate.net

MHD has an apparent volume of distribution ranging from 0.3 to 0.8 L/kg. medrxiv.org It exhibits low plasma protein binding, with approximately 40% bound, primarily to albumin. nih.govresearchgate.netdrugbank.com Notably, concentrations of MHD in the cerebrospinal fluid are found to be in the same range as the unbound, free concentrations in the plasma, indicating its effective penetration into the central nervous system. nih.gov

Pharmacokinetic Properties of 10,11-Dihydro-10-hydroxycarbamazepine (MHD)
ParameterValueReference
Bioavailability (from Oxcarbazepine)>95% medrxiv.orgnih.gov
Time to Peak Plasma Concentration (Single Dose)4-12 hours nih.govresearchgate.netresearchgate.net
Time to Peak Plasma Concentration (Steady State)2-4 hours nih.govresearchgate.net
Plasma Protein Binding~40% nih.govresearchgate.netdrugbank.com
Apparent Volume of Distribution0.3-0.8 L/kg medrxiv.org

Excretion and Clearance Pathways

The elimination of 10,11-dihydro-10-hydroxycarbamazepine (MHD) from the body occurs predominantly via the kidneys. mdpi.commedrxiv.orgdrugbank.com Over 95% of an administered dose of oxcarbazepine is excreted in the urine, primarily in the form of its metabolites. iclabs.cadrugbank.com The main route of elimination for MHD is conjugation with glucuronic acid to form MHD-glucuronides. nih.govresearchgate.net Fecal excretion accounts for a very small portion, less than 4% of the total dose. iclabs.cadrugbank.com

Analysis of urinary contents reveals the metabolic fate of the drug:

MHD glucuronides: ~49% of the dose drugbank.com

Unchanged MHD: ~27% of the dose drugbank.com

Inactive dihydroxy derivative (DHD): ~3% of the dose drugbank.com

The elimination half-life of MHD in healthy adults is reported to be in the range of 8 to 10 hours. nih.gov Other studies report a broader range of 7 to 20 hours. researchgate.netnih.gov This half-life can be shorter in children and longer in the elderly. nih.gov Renal impairment significantly affects the clearance of MHD, leading to a prolonged half-life and increased drug exposure, which may necessitate dosage adjustments. medrxiv.orgnih.gov

Plasma Concentration Monitoring and Therapeutic Drug Monitoring (TDM)

Therapeutic Drug Monitoring (TDM) for patients treated with oxcarbazepine involves the measurement of plasma concentrations of its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), rather than the parent drug. medrxiv.orgnih.gov This is because MHD is responsible for the clinical effect, and its levels correlate with therapeutic outcomes. nih.gov Monitoring MHD concentrations helps clinicians to optimize treatment efficacy while minimizing the risk of concentration-dependent toxicity. nih.govresearchgate.net

A generally accepted therapeutic range for MHD plasma concentrations has been proposed to be between 15 and 35 µg/mL. iclabs.canih.govresearchgate.net Concentrations exceeding 35 µg/mL may be associated with an increased risk of toxic symptoms. iclabs.ca This contrasts with carbamazepine, where the therapeutic range for the parent drug is typically between 4 and 12 µg/mL. mdpi.commdpi.com While TDM for carbamazepine's active epoxide metabolite is not routine, it can be valuable in managing complex cases involving drug interactions or unexplained toxicity. hilarispublisher.comnih.gov

Therapeutic Drug Monitoring Parameters
CompoundMonitored AnalyteTherapeutic RangeReference
Oxcarbazepine10,11-Dihydro-10-hydroxycarbamazepine (MHD)15 - 35 µg/mL iclabs.canih.govresearchgate.net
CarbamazepineCarbamazepine (Parent Drug)4 - 12 µg/mL mdpi.commdpi.com
CarbamazepineCarbamazepine-10,11-epoxide (Metabolite)Not routinely monitored; considered in specific situations hilarispublisher.comnih.gov

Pharmacokinetic Variability and Personalized Medicine Approaches

The pharmacokinetics of 10,11-dihydro-10-hydroxycarbamazepine (MHD) can exhibit significant variability among individuals due to several factors. medrxiv.org Key sources of this variability include:

Renal Function: Since MHD is primarily cleared by the kidneys, renal impairment leads to decreased clearance and higher plasma concentrations. medrxiv.orgnih.gov

Co-medications: The concurrent use of enzyme-inducing antiepileptic drugs (EIAEDs), such as carbamazepine, phenytoin, and phenobarbital, can increase the clearance of MHD, thereby reducing its plasma levels. nih.govresearchgate.net

Age: Children tend to have a higher clearance rate for MHD compared to adults, while the elderly may have reduced clearance. nih.govmedrxiv.orgnih.gov

Body Weight: Body weight is often a significant covariate influencing the pharmacokinetics of MHD. medrxiv.org

These sources of variability underscore the importance of a personalized medicine approach to oxcarbazepine therapy. Treatment individualization involves considering these patient-specific factors to guide initial dosing. Dose adjustments are often necessary for patients with renal impairment or those taking EIAEDs. medrxiv.org Therapeutic drug monitoring of MHD serves as a critical tool in this personalized approach, allowing for the fine-tuning of dosages to maintain concentrations within the optimal therapeutic window, thereby maximizing efficacy and ensuring patient safety. medrxiv.org

Drug-Drug Interactions Involving 10,11-Dihydrocarbamazepine

Detailed clinical studies focusing specifically on the drug-drug interaction profile of this compound are not extensively available. The majority of research on interactions within this class of compounds centers on carbamazepine, a potent inducer of various cytochrome P450 enzymes, and its active metabolite, carbamazepine-10,11-epoxide.

There is limited direct evidence from clinical studies detailing the specific interactions of this compound with other antiepileptic drugs. The metabolic pathway of carbamazepine is well-documented, showing its conversion to carbamazepine-10,11-epoxide, which is then hydrated by microsomal epoxide hydrolase to the pharmacologically inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.

Interactions affecting this pathway are known to alter concentrations of the parent drug and its epoxide metabolite. For instance, co-administration of carbamazepine with AEDs that are enzyme inducers, such as phenytoin or phenobarbital, can decrease carbamazepine levels. Conversely, drugs like valproic acid can inhibit epoxide hydrolase, leading to increased concentrations of the active carbamazepine-10,11-epoxide. nih.gov However, the direct impact and interaction profile of isolated this compound with other AEDs remain to be fully elucidated.

Table 1: Known Interactions Affecting the Metabolic Pathway Leading to this compound Derivatives

Interacting AEDEffect on Carbamazepine/Metabolite PathwayPotential Clinical Consequence
PhenytoinInduces metabolism of carbamazepineDecreased plasma levels of carbamazepine
PhenobarbitalInduces metabolism of carbamazepineDecreased plasma levels of carbamazepine
Valproic AcidInhibits epoxide hydrolaseIncreased plasma levels of carbamazepine-10,11-epoxide

This table illustrates interactions with the parent drug's metabolic pathway, as direct interaction data for this compound is not specified in the search results.

Specific data on the interactions between this compound and other non-AED medications are not well-documented in clinical research. The interaction profile of carbamazepine is extensive and includes significant interactions with various drug classes, such as antibiotics, antifungals, and antidepressants. These interactions are primarily due to carbamazepine's role as a potent enzyme inducer. It is plausible that this compound may have a different, and likely less extensive, interaction profile, but dedicated studies are required to confirm this.

Potential Role in Affective Disorders Treatment

The use of carbamazepine in the treatment of affective disorders, particularly bipolar disorder, is well-established. nih.govnih.gov Clinical studies have demonstrated its efficacy, especially in managing manic episodes. nih.gov However, the direct therapeutic role of this compound in affective disorders has not been a primary focus of clinical investigation.

Research has explored derivatives of this compound. For instance, 10-hydroxy-10,11-dihydrocarbamazepine, the main metabolite of oxcarbazepine, has been investigated for its potential utility in treating affective disorders. While this suggests that the core structure may have psychoactive properties, robust clinical trial data on the efficacy of this compound itself for these conditions is lacking.

Considerations in Specific Patient Populations (e.g., Pregnancy, Pediatrics)

The use of carbamazepine during pregnancy and in pediatric populations has been studied, but information specifically concerning this compound in these groups is sparse.

Pregnancy: Maternal use of carbamazepine is known to cross the placenta. nih.gov The primary focus of safety studies has been on the teratogenic potential of carbamazepine and its epoxide metabolite, with an established increased risk for neural tube defects. nih.gov While newborns can eliminate the drug, specific data on the pharmacokinetics and safety of this compound in pregnant individuals or the developing fetus are not available. It is known that after birth, infants exposed to carbamazepine in utero can readily eliminate the drug. nih.gov

Crystallographic and Solid State Research on 10,11 Dihydrocarbamazepine

Polymorphism and Crystal Structure Analysis

The study of polymorphism in 10,11-Dihydrocarbamazepine is crucial as different polymorphic forms can exhibit distinct physicochemical properties.

To date, four anhydrous polymorphic forms of this compound have been identified, designated as Form I, Form II, Form III, and Form IV. researchgate.netjakemp.com Form I crystallizes in the monoclinic system, Form II is orthorhombic, and Form III adopts a triclinic structure. jakemp.comoup.com A fourth polymorph, Form IV, was later discovered and identified as having a unique dimer-based crystal structure, distinguishing it from the first three forms. jakemp.com The initial characterization of the compound as trimorphic referred to the discovery of Forms I, II, and III. researchgate.net

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles. nih.gov This method has been instrumental in elucidating the crystal structures of this compound's polymorphs.

Researchers have successfully grown single crystals of Forms I, II, and III by slow evaporation from a methanol (B129727) solution. oup.com Analysis of these crystals by SCXRD provided detailed structural data. For instance, the study of Form III revealed its triclinic crystal system and specific lattice parameters. oup.com The structure of the novel Form IV was also confirmed using single-crystal diffraction, which was essential to identify its distinct hydrogen bonding pattern. jakemp.com

Table 1: Crystallographic Data for this compound Form III Interactive table available in the online version.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.4233 (12)
b (Å)9.200 (5)
c (Å)24.189 (6)
α (°)87.59 (3)
β (°)84.23 (2)
γ (°)88.93 (3)
Volume (ų)1199.6 (8)
Z4
Temperature (K)150
Data sourced from Leech et al., 2006. oup.com

X-ray Powder Diffraction (XRPD) is a primary tool for differentiating between polymorphic forms, often considered a "fingerprint" for a specific crystalline solid. researchgate.neticdd.com This technique is essential for routine analysis and quality control in pharmaceutical development. Calculated XRPD patterns, derived from single-crystal data, serve as references for identifying each polymorph. The patterns for Form I and Form III of this compound have been calculated and are used to distinguish these forms from one another and from Forms II and IV. oup.com

Hydrogen Bonding and Supramolecular Motifs in Crystal Structures

The differences in the crystal structures of this compound polymorphs are primarily due to variations in their hydrogen bonding networks, which create distinct supramolecular motifs.

A robust and recurring feature in Forms I, II, and III is a catemeric C(4) hydrogen-bonded motif. jakemp.com In this arrangement, molecules are linked into chains via N—H⋯O hydrogen bonds involving the carboxamide group. oup.com Specifically for Form III, the structure is further stabilized by N—H⋯π interactions, contributing to the robustness of this catemeric chain motif which is also observed in the monoclinic (Form I) and orthorhombic (Form II) polymorphs. oup.com

In stark contrast, Form IV is characterized by a centrosymmetric R²₂(8) dimer motif. jakemp.com In this configuration, two molecules of this compound are linked by a pair of N—H⋯O hydrogen bonds, forming a discrete dimeric unit instead of an extended chain. This fundamental difference in hydrogen bonding is the defining feature that separates Form IV from the other known polymorphs. jakemp.com

Table 2: Supramolecular Motifs in this compound Polymorphs Interactive table available in the online version.

PolymorphCrystal SystemPrimary Hydrogen Bonding Motif
Form IMonoclinicCatemer
Form IIOrthorhombicCatemer
Form IIITriclinicCatemer
Form IV-Dimer (R²₂(8))
Data compiled from Arlin et al., 2010 and Leech et al., 2006. jakemp.comoup.com

Temperature-Induced Phase Transitions and Thermal Analysis

Understanding the thermodynamic relationships and interconversion potential between polymorphs is critical. Simultaneous thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) coupled with X-ray Diffraction (XRD), have been employed to study the temperature-induced phase transitions of this compound. dyoung.com

These studies have revealed that Form II converts to the more stable Form I upon heating. dyoung.com This transition occurs at approximately 190 °C and is characterized by a small endotherm in the DSC thermogram. dyoung.com The combined DSC-XRD data indicate that this is not a direct solid-solid transformation, but rather a process involving a localized, transient melt phase that is immediately followed by the recrystallization into Form I. dyoung.com Following this conversion, a much larger endothermic event is observed around 207 °C, which corresponds to the final melting of Form I. dyoung.com This insight into the transition mechanism, previously assumed to be a solid-solid event, is vital for controlling the crystalline form during manufacturing processes that involve heat. dyoung.com

Impact of Crystallinity on Research and Development

The existence of multiple polymorphic forms of this compound has a significant impact on its research and development as a pharmaceutical compound. The phenomenon of polymorphism is a critical consideration in drug development because different crystal forms can possess widely different physicochemical properties, which in turn affect the drug's performance, manufacturability, and legal status. dyoung.comresearchgate.net

Bioavailability and Formulation: Different polymorphs exhibit different solubilities and dissolution rates. A more soluble, metastable form might offer enhanced bioavailability, which is particularly important for poorly soluble drugs. nih.gov However, this form may be less stable and could convert to a less soluble, more stable form over time, negatively impacting the drug's efficacy. mt.com Therefore, formulation development must ensure that the desired polymorphic form is present and remains stable throughout the product's shelf life.

Manufacturing and Stability: The physical properties of different polymorphs, such as particle shape, density, and flowability, can affect manufacturing processes like filtration, drying, and tableting. fda.gov A transition from one polymorph to another during processing can lead to batch failures. mt.com Consequently, a deep understanding of the conditions that favor the formation of each polymorph and the potential for phase transitions is essential for developing a robust and reliable manufacturing process. newdrugapprovals.org

Patents and Intellectual Property: New polymorphic forms of a known drug can be patented, providing an avenue to extend market exclusivity. dyoung.comtandfonline.com If a new polymorph demonstrates unexpected advantages, such as improved stability or better bioavailability, it can be considered a separate invention. jakemp.com This makes comprehensive polymorph screening a vital part of the R&D process, not only for optimizing the drug's properties but also for building a strong intellectual property portfolio. dyoung.com

Regulatory Affairs: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require a thorough characterization of the polymorphic form of the drug substance. fda.gov Applicants must demonstrate control over the crystalline form to ensure product consistency, quality, and performance. nih.gov Any changes in the polymorphic form between the generic and innovator product must be evaluated to ensure bioequivalence. nih.gov

Solvate and Co-crystal Formation Studies

The investigation of solvate and co-crystal formation is a critical area in the solid-state characterization of active pharmaceutical ingredients like this compound (DHC). These multicomponent crystalline forms can significantly alter the physicochemical properties of the parent molecule. Research into DHC has revealed distinct hydrogen bonding preferences compared to its analogue, carbamazepine (B1668303). The minor structural variation in the diazepine (B8756704) ring of DHC leads to a complete switch in H-bonding preferences from the dimers commonly seen in carbamazepine to catemeric motifs. acs.org

Studies have successfully produced and characterized several solvated forms of DHC. A notable example is the this compound formic acid solvate, which was obtained by the slow evaporation of a saturated formic acid solution. iucr.org In this structure, the DHC and formic acid molecules are linked by hydrogen bonds, creating an R²₂(8) motif. These motifs are further connected into a centrosymmetric double arrangement. iucr.org Similarly, a formamide (B127407) solvate of DHC has also been reported. strath.ac.uk

In addition to solvates, new salt forms have been prepared and analyzed. A methanesulfonic acid salt of this compound was synthesized and characterized using single-crystal X-ray diffraction at 100 K. nih.gov This research highlights the potential for forming various multicomponent crystal structures with DHC.

The crystallographic data for the formic acid solvate provides precise details of its solid-state structure. The analysis confirmed the formation of a C₁₅H₁₄N₂O·CH₂O₂ entity with a triclinic crystal system. iucr.org The hydrogen bonding between the DHC and formic acid molecules is a key stabilizing interaction in the crystal lattice. iucr.org

Table 1: Crystallographic Data for this compound Formic Acid Solvate iucr.org

Property Value
Formula C₁₅H₁₄N₂O·CH₂O₂
Molecular Weight 284.31
Crystal System Triclinic
Space Group P-1
a (Å) 5.2298 (4)
b (Å) 9.3849 (12)
c (Å) 14.4858 (18)
α (°) 83.853 (5)
β (°) 88.230 (7)
γ (°) 88.221 (7)
Volume (ų) 706.28 (14)
Z 2

Table 2: Reported Solvates and Salts of this compound

Compound Co-former/Solvent Method of Characterization Reference
This compound formic acid solvate Formic Acid Single-crystal X-ray Diffraction iucr.org
This compound formamide solvate (1/1) Formamide Not specified strath.ac.uk

Future Directions and Emerging Research Areas

Development of Novel Therapeutic Applications for 10,11-Dihydrocarbamazepine and its Derivatives

While this compound is primarily known as a major metabolite of carbamazepine (B1668303) and oxcarbazepine (B1677851), ongoing research is focused on harnessing its unique chemical scaffold to develop new therapeutic agents. The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, for instance, represents a significant area of exploration. These compounds are being investigated for a wide range of biological activities, with the goal of identifying novel treatments for various medical conditions. The streamlined synthesis of these derivatives is crucial for facilitating broader research and unlocking their full therapeutic potential. The structural modifications of the dibenzazepine (B1670418) core are aimed at creating compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Advanced Analytical Techniques for Metabolite Profiling and Quantification

The accurate and sensitive quantification of this compound and its metabolites is paramount for both clinical monitoring and research. The field is moving towards more sophisticated analytical methodologies that offer higher throughput, greater sensitivity, and more comprehensive metabolite coverage. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstones of these advancements. nih.govcsbsju.edu These techniques are continually being refined to achieve lower limits of quantification and to simultaneously measure multiple analytes in complex biological matrices like plasma, serum, and even in environmental water samples. nih.govcsbsju.edu

This compound frequently serves as an internal standard in the bioanalytical methods developed for the quantification of carbamazepine and its other metabolites, such as carbamazepine-10,11-epoxide (B195693). nih.gov This underscores the importance of having a highly pure and well-characterized source of the compound. Future developments will likely focus on miniaturized and automated sample preparation techniques to reduce analysis time and improve reproducibility.

Interactive Data Table: Analytical Techniques for this compound and Related Metabolites

Analyte(s)TechniqueMatrixKey Findings
10,11-dihydro-10-hydroxy-carbamazepine (MHD)HPLC-UVSerum/PlasmaLinearity from 1.0 to 50.0 µg/mL; Limit of quantification of 1.0 µg/mL. nih.gov
Carbamazepine, Carbamazepine-10,11-epoxideHPLC-UVHuman PlasmaThis compound used as internal standard; Linear ranges of 0.01-10 µg/mL (CBZ) and 0.005-5 µg/mL (CBZ-E). nih.gov
Carbamazepine and five metabolitesLC-MS/MSWastewater, Surface WaterSimultaneous analysis of parent drug and metabolites; 10,11-dihydro-10,11-dihydroxycarbamazepine found at higher concentrations than carbamazepine.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

The application of "omics" technologies is set to revolutionize our understanding of the biological effects of this compound and its parent compounds. Metabolomics, the large-scale study of small molecules, is being used to identify and quantify the full spectrum of metabolites in various biological and environmental samples. This approach has been instrumental in elucidating the metabolic pathways of carbamazepine and identifying its numerous transformation products, including various hydroxylated and dihydroxylated forms of this compound, in soil and aquatic environments.

Proteomics, the study of the entire complement of proteins, offers deep insights into the molecular mechanisms of action and potential toxicity. A proteomics study on the main metabolite of carbamazepine, carbamazepine-10,11-epoxide (EPX), has revealed significant alterations in cellular processes. This research demonstrated that EPX can induce inflammatory processes by upregulating the NFκB and JAK/STAT pathways, leading to a pro-apoptotic and pro-necrotic cellular response. Such studies, while focused on a related metabolite, pave the way for similar investigations into the proteomic effects of this compound to better understand its biological impact.

Computational Modeling and In Silico Studies for Structure-Activity Relationships

Computational modeling and in silico methods are becoming indispensable tools in the study of this compound. These approaches allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the exploration of structure-activity relationships (SAR). Crystal Structure Prediction (CSP) has been employed to investigate the different polymorphic forms of this compound, which can have significant implications for its physical and chemical properties.

Furthermore, molecular dynamics (MD) simulations have been used to investigate the potential mode of action of related compounds. For example, MD simulations were used to explore the binding of carbamazepine to the ecdysone (B1671078) receptor in the non-biting midge Chironomus riparius, although this particular interaction was found to be unlikely. These computational techniques are crucial for rational drug design, allowing for the virtual screening of derivatives and the optimization of their properties before engaging in more resource-intensive laboratory synthesis and testing.

Environmental Impact and Ecotoxicology of this compound

The environmental presence of pharmaceuticals is a growing concern, and this compound, as a persistent metabolite of widely used drugs, is no exception. Research is increasingly focused on its fate, transport, and effects in aquatic and terrestrial ecosystems. Studies have consistently detected this compound and its transformation products, such as 10,11-dihydro-10,11-dihydroxy-carbamazepine, in wastewater treatment plant effluents and surface waters. In some cases, the concentration of the dihydroxy metabolite has been found to be significantly higher than that of the parent compound, carbamazepine.

The ecotoxicology of these compounds is an active area of investigation. For example, the chronic toxicity of carbamazepine and its metabolites, including a dihydroxy derivative of this compound, has been assessed on sediment-dwelling organisms like Chironomus riparius. Such studies are critical for understanding the potential risks these compounds pose to environmental health and for developing strategies to mitigate their impact. Future research will likely involve more comprehensive environmental risk assessments and the development of advanced treatment technologies for the removal of these persistent micropollutants from wastewater.

Q & A

Q. What sampling strategies ensure representativeness in population pharmacokinetic studies?

  • Methodological Answer : Use stratified random sampling based on covariates (e.g., renal function, CYP3A5 genotype). Calculate sample size via power analysis (α=0.05, β=0.2) to achieve target confidence intervals for clearance estimates. Apply central limit theorem assumptions for normality in log-transformed data .

Data Analysis and Reporting Guidelines

  • For chromatographic data : Report resolution (Rs > 2.0), tailing factor (≤2.0), and LOD/LOQ (e.g., 0.1 ng/mL). Include raw chromatograms in supplementary materials .
  • For pharmacokinetic modeling : Provide visual predictive checks (VPCs) and goodness-of-fit plots (obs vs. pred concentrations) .
  • For metabolic studies : Include Michaelis-Menten plots with error bars representing SEM from triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,11-Dihydrocarbamazepine
Reactant of Route 2
Reactant of Route 2
10,11-Dihydrocarbamazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.